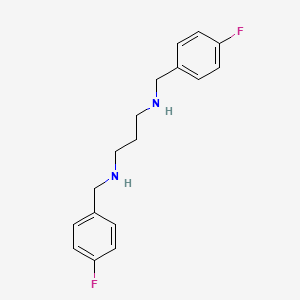

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine

Vue d'ensemble

Description

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine (FBPDA) is an organofluorine compound that has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a colorless liquid with a low melting point and a low vapor pressure, making it a useful reagent in organic synthesis. FBPDA has also been studied for its potential as a catalyst in organic reactions, as well as its potential applications in the synthesis of various heterocyclic compounds.

Applications De Recherche Scientifique

Structural Characterization and Molecular Interactions

- Crystallographic Characterization: N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine, including derivatives similar to N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, have been isolated and crystallographically characterized. These studies provide insights into the molecular structure and interactions of such compounds, contributing to an understanding of their potential applications (Reglinski, Taylor, & Kennedy, 2004).

DNA Binding and Biological Activities

- Fluorogenic DNA Binding: Compounds like N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) are fluorogenic derivatives that show increased emission fluorescence when bound to specific DNA sites, highlighting the potential of similar compounds, including N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, in DNA-related applications (Vázquez et al., 2010).

- Antimicrobial and DNA-Cleavage Activities: The synthesis of complexes with N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine and their subsequent reactions have been investigated, revealing insights into their spectral properties, DNA-cleavage activities, and antimicrobial activities (Okumuş et al., 2022).

Material Science and Polymer Chemistry

- Polyimide Synthesis: Research into polyimides derived from diamines like 1,2-bis(4-aminophenoxy)propane, which shares structural similarities with N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, provides insights into the potential use of these compounds in the development of new polymeric materials (Tjugito & Feld, 1989).

Catalysis and Chemical Reactions

- Catalytic Studies: The application of Mn(III)-Schiff Base-Dicyanamide Complexes using derivatives of propane-1,3-diamine, such as N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, in peroxidase studies and catalysis demonstrates the potential role of these compounds in facilitating chemical reactions (Bermejo et al., 2017).

Propriétés

IUPAC Name |

N,N'-bis[(4-fluorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2/c18-16-6-2-14(3-7-16)12-20-10-1-11-21-13-15-4-8-17(19)9-5-15/h2-9,20-21H,1,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZHYPMWWQDQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCNCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine utilized in the synthesis of cyclotriphosphazenes, and what is the significance of this reaction?

A1: N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine (L2) acts as a precursor in synthesizing tetrachloro-bis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazenes. [] This reaction involves the condensation of L2 with hexachlorocyclotriphosphazatriene (N3P3Cl6), resulting in a spirocyclic phosphazene derivative. [] The significance of this synthesis lies in the creation of a platform for further modifications. The chlorine atoms in the resulting tetrachloro derivative can be substituted with various nucleophiles, leading to a diverse library of cyclotriphosphazenes with potentially tunable properties. [] This approach allows researchers to explore the structure-activity relationship of these compounds for applications like DNA-cleavage agents or antimicrobial agents. []

Q2: What analytical techniques were employed to characterize the synthesized cyclotriphosphazenes incorporating N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine?

A2: The research employed a combination of analytical techniques to confirm the structure and purity of the synthesized compounds. These included elemental analysis to verify the elemental composition, FTIR spectroscopy to identify functional groups, ESI-MS for molecular weight determination, and 1H, 13C, and 31P NMR spectroscopy to elucidate the structure and confirm the presence of the desired phosphazene ring. [] These comprehensive analyses provide strong evidence for the successful incorporation of N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine into the cyclotriphosphazene framework.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)

![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)

![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)

![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)

![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)

![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)

![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)